Alanine, N-glycyl-2-phenyl- (6CI)
CAS No.: 103855-63-6
Cat. No.: VC0217735
Molecular Formula: C11H14N2O3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103855-63-6 |
---|---|
Molecular Formula | C11H14N2O3 |
Molecular Weight | 0 |
Introduction
Chemical Structure and Properties
Molecular Formula and Weight
The molecular formula of Alanine, N-glycyl-2-phenyl- (6CI) is , with a molecular weight of 222.24 g/mol . This composition includes carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that confers unique chemical properties.
Structural Description
The compound features an alanine backbone with an attached glycyl group linked to a phenylalanine residue. The phenylalanine moiety contributes to the aromatic properties of the molecule due to its benzene ring. The glycyl group acts as a linker between alanine and phenylalanine, forming a dipeptide structure.
The IUPAC name for this compound is (2S)-2-( N-(2-aminoacetyl)anilino)propanoic acid . Its SMILES representation is , which provides a shorthand notation for its chemical structure .
Physical Properties
The physical properties of Alanine, N-glycyl-2-phenyl- (6CI) include:
Property | Value |
---|---|
Molecular Weight | 222.24 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Exact Mass | 222.10100 |
Polar Surface Area (PSA) | 141.75000 |
These properties are critical for understanding the compound's behavior in different environments and its potential interactions with other molecules.
Synthesis Methods
General Synthetic Approaches
Alanine, N-glycyl-2-phenyl- (6CI) can be synthesized using peptide-coupling reactions that involve the condensation of alanine derivatives with glycyl phenylalanine precursors. These reactions typically employ activating agents such as carbodiimides or other coupling reagents to facilitate bond formation between amino acids.
Ugi Four Component Reaction (Ugi-4CR)
One notable method for synthesizing derivatives similar to Alanine, N-glycyl-2-phenyl-, involves the Ugi four-component reaction (Ugi-4CR). This multicomponent reaction uses isocyanides as key substrates to generate dipeptides with high efficiency . The process includes:
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Formation of an imine intermediate.
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Addition of carboxylic acid and isocyanide components.
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Purification through chromatographic techniques.
This method has been employed to synthesize various dipeptide derivatives with modifications at either the N-terminal or C-terminal ends .
Challenges in Synthesis
While peptide synthesis is well-established, challenges such as racemization, side reactions, and low yields can occur during the preparation of Alanine, N-glycyl-2-phenyl-. Optimizing reaction conditions and using protective groups can mitigate these issues.
Biological Significance
Role in Enzymatic Inhibition
Alanine, N-glycyl-2-phenyl-, like other dipeptides containing phenylalanine residues, has been studied for its potential as an enzyme inhibitor. Computational models suggest that similar compounds may inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation . This property makes them candidates for developing treatments for neurological disorders such as Alzheimer's disease.
Bioactivity Predictions
Using computational tools that analyze bi-dimensional molecular information, derivatives of Alanine, N-glycyl-2-phenyl-, have been predicted to exhibit moderate inhibitory activity against AChE and poor activity against butyrylcholinesterase (BuChE) . These findings highlight the selectivity of such compounds for specific enzymatic targets.
Applications in Research and Industry
Pharmaceutical Applications
Dipeptides like Alanine, N-glycyl-2-phenyl-, are valuable in pharmaceutical research due to their bioactive properties. They can serve as lead compounds for drug development or as building blocks for more complex molecules.
Use in Synthetic Chemistry
The compound's structure makes it a useful intermediate in synthetic organic chemistry. It can be employed to create larger peptides or modified amino acids with tailored properties.
Biotechnological Implications
In biotechnology, Alanine, N-glycyl-2-phenyl-, may be used to study protein-ligand interactions or as a model compound for understanding peptide behavior in biological systems.
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